4-(5-Methyl-2-nitrophenoxy)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(5-methyl-2-nitrophenoxy)piperidine |
InChI |
InChI=1S/C12H16N2O3/c1-9-2-3-11(14(15)16)12(8-9)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3 |
InChI Key |
MZTLDPQKZYXYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Design for 4 5 Methyl 2 Nitrophenoxy Piperidine and Analogs
Established Synthetic Routes to the Piperidine (B6355638) Core
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. nih.gov Consequently, a diverse range of synthetic methods for its construction has been developed, broadly categorized into ring-forming reactions and the modification of pre-existing heterocyclic structures.
Ring-Forming Reactions and Cyclization Strategies
The de novo synthesis of the piperidine ring often relies on cyclization reactions, which can be classified as either intramolecular or intermolecular.
Intramolecular cyclization is a powerful strategy for piperidine synthesis, involving the formation of a new bond within a single molecule to close the six-membered ring. These approaches often offer a high degree of control over stereochemistry.
One notable method is the intramolecular aza-Michael reaction . This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. An organocatalytic, enantioselective version of this reaction has been successfully employed in a desymmetrization process to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org This highlights the potential for creating chiral piperidine cores that can be further elaborated.
Radical cyclizations also provide a viable route. For instance, the intramolecular cyclization of linear amino-aldehydes can be mediated by a cobalt(II) catalyst to produce various piperidines. nih.gov Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds via an acid-mediated alkyne functionalization and subsequent reduction. nih.gov
The following table summarizes key intramolecular cyclization strategies for piperidine synthesis:
| Cyclization Strategy | Key Features | Catalyst/Reagent Examples | Ref. |
| Intramolecular aza-Michael Reaction | Enantioselective, desymmetrization | 9-amino-9-deoxy-epi-hydroquinine, trifluoroacetic acid | rsc.org |
| Radical Cyclization of Amino-aldehydes | Good yields for various piperidines | Cobalt(II) catalyst | nih.gov |
| Reductive Hydroamination of Alkynes | 6-endo-dig cyclization cascade | Acid-mediated | nih.gov |
Intermolecular strategies involve the reaction of two or more separate molecules to form the piperidine ring. A prominent example is the [5+1] annulation method based on a hydrogen borrowing strategy. This approach enables the stereoselective synthesis of substituted piperidines through a mechanism involving two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov The process forms two new C-N bonds, with the first amination being intermolecular and the second intramolecular. nih.gov
Achieving chemo- and regioselectivity is a critical challenge in the synthesis of substituted piperidines. The choice of catalyst, reaction conditions, and the nature of the substituents on the starting materials all play a crucial role in directing the outcome of the reaction.
For example, in the palladium-catalyzed hydrogenation of bromopyridine derivatives, the use of different additives can influence the retention or removal of functional groups. Using hydrochloric acid can lead to dehydroxylation, while employing triethylamine (B128534) can help retain a hydroxyl group. nih.gov
Furthermore, chemo-enzymatic approaches have emerged as powerful tools for achieving high selectivity. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals, demonstrating its practical utility. nih.gov
The regioselectivity of ring-opening reactions of epoxidized tetrahydropyridines is another important consideration. Nucleophilic attack by water, alcohols, or hydrogen fluoride (B91410) can proceed with high regioselectivity to afford piperidinol products with adjacent tetrasubstituted carbons. nih.gov
Catalytic Hydrogenation and Reduction of Pyridine (B92270) Precursors
The reduction of readily available pyridine derivatives is one of the most direct and widely used methods for the synthesis of the piperidine scaffold. dtic.mil
Catalytic hydrogenation is a common approach, employing various transition metal catalysts. Rhodium and palladium catalysts are particularly effective. For instance, rhodium catalysts have proven efficient for the synthesis of 3-substituted piperidines with partially fluorinated groups under mild conditions. nih.gov Palladium catalysts are also widely used, and their chemoselectivity can be tuned by reaction conditions. nih.gov For example, the interruption of a palladium-catalyzed hydrogenation by the introduction of water can lead to the formation of piperidinones instead of fully reduced piperidines. nih.gov
A one-pot sequential Suzuki–Miyaura coupling and hydrogenation under palladium catalysis offers an efficient route to functionalized piperidines under mild conditions. nih.gov This highlights the ability to combine C-C bond formation with the reduction of the pyridine ring in a single synthetic operation.
The table below provides examples of catalyst systems used in the hydrogenation of pyridine precursors:
| Catalyst System | Substrate Example | Key Features | Ref. |
| Rhodium on Carbon | Bromopyridine derivatives | Effective for fluorinated substituents, milder conditions | nih.gov |
| Palladium on Carbon | Bromopyridine derivatives | Chemoselectivity can be controlled by additives | nih.gov |
| Palladium(0) | Aryl-substituted pyridines | One-pot Suzuki coupling and hydrogenation | nih.gov |
Phenoxy Linkage Formation Strategies
The formation of the aryl ether linkage in 4-(5-Methyl-2-nitrophenoxy)piperidine is a key synthetic step, typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The starting materials for this transformation would likely be a 4-hydroxypiperidine (B117109) derivative and an activated aryl halide, such as 1-fluoro-5-methyl-2-nitrobenzene or 1-chloro-5-methyl-2-nitrobenzene.
A classic method for forming aryl ethers is the Ullmann condensation . This copper-promoted reaction involves the coupling of an aryl halide with an alcohol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands such as diamines, which can facilitate the reaction under milder conditions. nih.gov The mechanism generally involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org
A more contemporary and often milder alternative is the Buchwald-Hartwig C-O coupling reaction . This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of C-O bonds. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand and a base. jk-sci.com The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. While extensively developed for C-N bond formation, the principles are readily applicable to C-O bond formation, providing a versatile alternative to the Ullmann condensation. wikipedia.org
Nucleophilic aromatic substitution (SNAr) is another viable pathway, particularly given the presence of the electron-withdrawing nitro group on the aromatic ring of the target molecule. wikipedia.org The nitro group, being ortho to the site of substitution, strongly activates the ring towards nucleophilic attack by the oxygen of 4-hydroxypiperidine. youtube.com This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the piperidine, generating a more potent nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. youtube.com The reactivity of the aryl halide in SNAr reactions generally follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
The following table compares the key features of these phenoxy linkage formation strategies:
| Reaction | Catalyst/Reagent | Conditions | Key Advantages | Key Disadvantages | Ref. |
| Ullmann Condensation | Copper (stoichiometric or catalytic) | Often high temperatures | Cost-effective metal | Often harsh conditions, limited substrate scope | wikipedia.org |
| Buchwald-Hartwig C-O Coupling | Palladium catalyst, phosphine ligand, base | Generally milder than Ullmann | Broad substrate scope, milder conditions | More expensive catalyst system | wikipedia.orgorganic-chemistry.org |
| Nucleophilic Aromatic Substitution (SNAr) | Base | Varies, often moderate temperatures | No metal catalyst required | Requires activated aryl halide | wikipedia.orgyoutube.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions with Nitrophenol Derivatives
Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for the synthesis of aryl ethers, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. wikipedia.orgnih.gov The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org
For the synthesis of this compound, the nitro group on the phenoxy moiety is crucial. Electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group significantly accelerate the rate of nucleophilic attack. wikipedia.orglibretexts.org In this context, a plausible synthetic route involves the reaction of an activated aromatic precursor, such as 1-halo-5-methyl-2-nitrobenzene, with 4-hydroxypiperidine. The alkoxide generated from 4-hydroxypiperidine acts as the nucleophile, attacking the carbon atom bearing the leaving group (e.g., F, Cl) to form the Meisenheimer intermediate, which then collapses to the final product by expelling the halide ion.
The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to C-X bond strength and reflects that the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov
Table 1: Key Factors in SNAr Reaction Design for Aryl Ether Synthesis
| Factor | Description | Significance for Synthesis |
| Electron-Withdrawing Group (EWG) | A group that pulls electron density from the aromatic ring. | The nitro group at the ortho position strongly activates the ring for nucleophilic attack. wikipedia.org |
| Leaving Group | An atom or group displaced by the incoming nucleophile. | Fluoride is the most effective leaving group, followed by other halogens. nih.gov |
| Nucleophile | The electron-rich species that attacks the aromatic ring. | The alkoxide of 4-hydroxypiperidine is a suitable nucleophile for this transformation. |
| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents like DMSO or DMF are often used to solvate the cation and enhance the nucleophilicity of the alkoxide. |
Etherification Methodologies (e.g., Mitsunobu Reaction)
The Mitsunobu reaction provides a powerful and versatile alternative for forming the C-O ether bond under mild conditions. organic-chemistry.org This reaction couples a primary or secondary alcohol with a suitable acidic nucleophile, such as a phenol (B47542), in the presence of a phosphine (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
The mechanism involves the activation of the alcohol by a phosphonium (B103445) intermediate generated from the reaction of PPh₃ and DEAD. organic-chemistry.orgmissouri.edu The phenol, in this case 5-methyl-2-nitrophenol (B1361083), is deprotonated and the resulting phenoxide acts as the nucleophile, attacking the activated alcohol (4-hydroxypiperidine). A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for stereoselective synthesis. organic-chemistry.orgnih.govmissouri.edu
Table 2: Typical Reagents for Mitsunobu Etherification
| Reagent Type | Example(s) | Role in Reaction |
| Phosphine | Triphenylphosphine (PPh₃) | Oxidized to triphenylphosphine oxide; activates the alcohol. tcichemicals.com |
| Azodicarboxylate | DEAD, DIAD | Reduced to a hydrazine (B178648) derivative; facilitates the redox process. tcichemicals.com |
| Nucleophile | 5-Methyl-2-nitrophenol | The acidic component that provides the phenoxy group. |
| Alcohol | 4-Hydroxypiperidine | The substrate that is activated for nucleophilic attack. |
| Solvent | THF, Toluene | Anhydrous, non-protic solvents are required. |
This methodology is particularly advantageous when dealing with sensitive substrates that cannot tolerate the harsher conditions sometimes required for SNAr reactions.
Introduction and Modification of the Methyl and Nitro Substituents
Strategies for Regioselective Nitration
The precursor 5-methyl-2-nitrophenol is synthetically accessible from m-cresol (B1676322) (3-methylphenol) via electrophilic aromatic substitution. The nitration of m-cresol presents a regioselectivity challenge because both the hydroxyl and methyl groups are ortho-, para-directing activators. The hydroxyl group is a much stronger activator and primarily directs substitution to the 2, 4, and 6 positions. The methyl group directs to the 2, 4, and 5 positions.
The combined directing effects favor substitution at positions 2, 4, and 6. Consequently, the nitration of m-cresol typically yields a mixture of isomers: 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol. Research has shown that the ratio of these products is highly dependent on the reaction conditions, particularly the acidity of the medium. rsc.org For instance, studies on the nitration of cresols in aqueous sulfuric acid have demonstrated that the isomer distribution can be controlled to some extent by varying the acid concentration. rsc.org
Table 3: Isomer Distribution in the Nitration of m-Cresol in Aqueous H₂SO₄
| H₂SO₄ Concentration | 3-Methyl-2-nitrophenol Ratio | 3-Methyl-4-nitrophenol Ratio | 3-Methyl-6-nitrophenol Ratio |
| 58% | 0.6 | 1.0 | 1.5 |
| 81% | 0.2 | 1.0 | 0.7 |
Data adapted from studies on cresol (B1669610) nitration, illustrating the trend of changing isomer ratios with acid concentration. rsc.org
Achieving high regioselectivity for the desired 2-nitro isomer often requires careful optimization of nitrating agents, temperature, and solvent systems, or the use of protecting groups to block more reactive sites. Milder, more selective nitrating systems, such as ammonium (B1175870) nitrate (B79036) with an acid catalyst, have also been explored to improve regioselectivity in phenol nitration. dergipark.org.tr
Methylation Procedures on Aromatic Rings
The introduction of the methyl group is typically accomplished early in the synthetic sequence. A standard method for methylating an aromatic ring is the Friedel-Crafts alkylation. stackexchange.comechemi.com However, this reaction is generally incompatible with strongly deactivated aromatic rings. The presence of a nitro group would prevent a successful Friedel-Crafts alkylation. stackexchange.com
Therefore, the most logical synthetic strategy involves starting with a pre-methylated precursor, such as m-cresol. The synthesis of cresols can be achieved through various industrial processes, often starting from toluene. This ensures the methyl group is in place before the critical nitration step is performed.
Stereochemical Control in Synthesis
While the parent compound this compound is achiral, the synthesis of substituted analogs where the piperidine ring contains one or more stereocenters requires careful consideration of stereochemical control.
Diastereoselective Synthetic Pathways
The creation of specific diastereomers of substituted 4-aryloxypiperidine analogs depends heavily on the chosen synthetic route.
Via Mitsunobu Reaction: As previously mentioned, the Mitsunobu reaction proceeds with complete inversion of configuration at the alcohol's stereocenter. nih.gov If a synthesis starts with an enantiomerically pure substituted 4-hydroxypiperidine (e.g., (3R,4S)-3-methyl-4-hydroxypiperidine), the Mitsunobu reaction with 5-methyl-2-nitrophenol would yield the product with an inverted configuration at the C-4 position ((3R,4R)-4-(5-methyl-2-nitrophenoxy)-3-methylpiperidine). This stereospecificity makes it a highly predictable and powerful tool for controlling stereochemistry.
Via Cyclization Strategies: The synthesis of the substituted piperidine ring itself can be designed to be diastereoselective. Methods such as intramolecular cyclizations, including aza-Michael reactions or reductive aminations of appropriately substituted linear precursors, can be influenced by substrate control or reagent control to favor the formation of one diastereomer over another. nih.gov For example, the cyclization of a chiral amino alcohol can be directed by the existing stereocenter to form a specific diastereomer of the piperidine ring.
Via [4+2] Annulation: Drawing inspiration from methods used to synthesize related heterocycles, diastereoselective [4+2] annulation reactions can be a powerful strategy. For instance, reactions constructing tetrahydroquinoline derivatives have shown excellent diastereoselectivity. nih.gov A similar approach could be envisioned for piperidine analogs, where a dienophile reacts with a 1-azadiene precursor in a controlled manner to set multiple stereocenters simultaneously.
The choice of pathway allows chemists to access specific stereoisomers of complex piperidine-containing molecules, which is often essential for developing compounds with specific biological activities.
Enantioselective Approaches
The creation of stereochemically defined piperidine rings is a significant challenge in organic synthesis. For this compound, enantioselective strategies can be broadly categorized into methods that construct the chiral piperidine core and those that introduce the aryloxy substituent onto a pre-existing chiral piperidine scaffold.
One powerful strategy for the asymmetric synthesis of piperidine derivatives is the catalytic [4+2] annulation of imines with allenes. This method, employing a C2-symmetric chiral phosphepine catalyst, can furnish a variety of functionalized piperidines with high stereoselectivity. While not directly applied to the target molecule, this approach offers a pathway to chiral 4-hydroxypiperidine precursors, which can then be subjected to arylation.
Another avenue involves the use of chiral auxiliaries derived from the chiral pool, such as sugars or amino acids. For instance, L-malic acid has been utilized as a chiral starting material for the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for certain pharmaceuticals. This demonstrates the feasibility of building complex chiral piperidines from readily available chiral precursors. A similar strategy could be envisioned starting from a suitable chiral building block to construct an enantiomerically pure 4-hydroxypiperidine derivative.
Furthermore, kinetic resolution of racemic piperidine derivatives presents a viable route to enantioenriched products. For example, the kinetic resolution of 2-aryl-4-methylenepiperidines using n-BuLi and the chiral ligand sparteine (B1682161) has been shown to provide both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. This method could potentially be adapted for the resolution of a suitable 4-substituted piperidine intermediate.
The table below summarizes some enantioselective methods applicable to the synthesis of chiral piperidine cores.
| Method | Catalyst/Auxiliary | Key Features | Potential Application |
| Catalytic [4+2] Annulation | Chiral Phosphepine | High stereoselectivity in piperidine ring formation. | Synthesis of chiral 4-hydroxypiperidine precursors. |
| Chiral Pool Synthesis | L-Malic Acid | Utilizes readily available chiral starting materials. | Construction of complex, multi-substituted chiral piperidines. |
| Kinetic Resolution | n-BuLi / Sparteine | Separation of enantiomers from a racemic mixture. | Resolution of a racemic 4-substituted piperidine intermediate. |
Novel Synthetic Methodologies and Process Optimization for this compound
Recent advances in synthetic organic chemistry offer innovative and efficient routes to molecules like this compound. These methodologies often focus on improving reaction efficiency, reducing step counts, and enabling large-scale production.
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the ether linkage in the target molecule is a prime candidate for such strategies. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers from aryl halides and alcohols. wikipedia.org This reaction typically requires high temperatures but has been improved with the use of soluble copper catalysts and various ligands. wikipedia.org For the synthesis of this compound, an Ullmann-type coupling between a suitably protected 4-hydroxypiperidine and an activated nitroarene, such as 2-fluoro-5-methyl-nitrobenzene, would be a direct approach.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation. While primarily used for C-N bonds, modifications of this reaction allow for the synthesis of aryl ethers. A palladium-catalyzed coupling of 4-hydroxypiperidine with a suitable aryl halide or triflate could provide a more versatile and milder alternative to the Ullmann reaction. Recent developments have even shown the feasibility of palladium-catalyzed cross-coupling of nitroarenes, which could potentially allow for the direct use of 1-fluoro-5-methyl-2-nitrobenzene. nih.govrsc.org
The following table presents a comparison of relevant transition metal-catalyzed C-O bond forming reactions.
| Reaction | Metal Catalyst | Typical Substrates | Key Advantages |
| Ullmann Condensation | Copper | Aryl halides, Alcohols | Cost-effective metal catalyst. wikipedia.org |
| Buchwald-Hartwig Ether Synthesis | Palladium | Aryl halides/triflates, Alcohols | Milder reaction conditions, broader substrate scope. |
| Nitroarene Cross-Coupling | Palladium | Nitroarenes, Alcohols | Direct use of nitroarenes as coupling partners. nih.govrsc.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov While a direct MCR for this compound is not immediately apparent, MCRs can be employed to rapidly construct complex piperidine scaffolds that can be further elaborated. nih.gov
For instance, the Ugi four-component reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for generating diverse molecular scaffolds. researchgate.net It has been utilized in the synthesis of 1,4-disubstituted piperidine libraries. researchgate.net A strategy could involve an Ugi reaction to assemble a precursor containing the piperidine ring, which is then functionalized with the 5-methyl-2-nitrophenoxy group in a subsequent step.
The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, is another versatile MCR for creating functionalized molecules. mdpi.com Although less directly applicable to piperidine synthesis, it can be used to generate key intermediates that can be cyclized to form the piperidine ring.
The table below outlines some prominent multi-component reactions and their potential relevance.
| Reaction | Components | Key Product Features | Potential Relevance |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Highly diverse peptide-like scaffolds. researchgate.net | Rapid assembly of complex piperidine precursors. researchgate.net |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy amides. mdpi.com | Synthesis of functionalized intermediates for cyclization. |
The key bond-forming step in many syntheses of this compound is the formation of the aryl ether linkage, which can occur via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic attack by the oxygen of 4-hydroxypiperidine.
Computational studies on SNAr reactions involving piperidine and dinitropyridine derivatives have shown that the nitro groups play a crucial role in stabilizing the transition state, thereby lowering the activation energy for the nucleophilic attack. researchgate.net The reaction is believed to proceed through a bimolecular pathway, where piperidine acts as the nucleophile, forming a stable intermediate complex (a Meisenheimer complex) with the pyridine derivative before the departure of the leaving group. researchgate.net
The general mechanism for an SNAr reaction is depicted below:
Nucleophilic Attack: The nucleophile (in this case, the alkoxide of 4-hydroxypiperidine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This step is typically the rate-determining step.
Formation of the Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.
Departure of the Leaving Group: The leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored, yielding the final product.
Theoretical studies can provide valuable insights into the transition state geometries and energy barriers of these reactions, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes. rsc.org For instance, understanding the electronic effects of substituents on the aromatic ring can help in selecting the most suitable starting materials for a given SNAr reaction.
Chemical Reactivity and Derivatization Studies of 4 5 Methyl 2 Nitrophenoxy Piperidine
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it the most reactive site for a variety of common organic transformations. Its secondary amine character allows for straightforward derivatization through alkylation, acylation, and sulfonylation reactions.
The secondary amine of the piperidine moiety is readily converted to a tertiary amine through N-alkylation. This transformation is typically achieved by reacting 4-(5-Methyl-2-nitrophenoxy)piperidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or stronger bases such as sodium hydride (NaH) in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netgoogle.com
Reductive amination provides an alternative route to N-alkylation. This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN) to yield the N-alkylated product. nih.gov
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or acid anhydride, to form a stable amide linkage. These reactions are generally rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) or pyridine (B92270) to scavenge the acid byproduct. nih.gov Direct coupling with a carboxylic acid is also possible using standard peptide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). acgpubs.org
Table 1: Representative Conditions for N-Alkylation and N-Acylation Reactions
| Transformation | Reagent(s) | Base | Solvent(s) | Typical Conditions |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Cs₂CO₃ | Acetonitrile, DMF | Room Temp to 80 °C |
| Alkyl Halide (R-X) | NaH | THF, DMF | 0 °C to Room Temp | |
| Aldehyde/Ketone | None (Catalytic Acid) | Dichloromethane (DCM), THF | Room Temp | |
| Followed by | NaBH(OAc)₃ or NaBH₃CN | |||
| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine, Pyridine | DCM, Chloroform | 0 °C to Room Temp |
| Acid Anhydride ((RCO)₂O) | Triethylamine, Pyridine | DCM, THF | Room Temp | |
| Carboxylic Acid (RCOOH) | EDC, DCC, HATU | DMF, DCM | Room Temp |
Building upon N-acylation, a wide variety of amide derivatives can be synthesized. The reaction of this compound with substituted acyl chlorides or activated carboxylic acids allows for the introduction of diverse functionalities. This versatility is a cornerstone of medicinal chemistry for modifying the physicochemical properties of a lead compound. acgpubs.orgnih.gov
Similarly, the nucleophilic nitrogen can react with sulfonyl chlorides (R-SO₂Cl) to form highly stable N-sulfonamide derivatives. researchgate.net This reaction is typically performed in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane. mdpi.com The resulting sulfonamides are important functional groups in medicinal chemistry. The choice of sulfonyl chloride (e.g., arylsulfonyl chloride, alkylsulfonyl chloride) allows for the systematic modification of the steric and electronic properties of the final molecule. nih.goveurjchem.com
Table 2: Synthesis of Amide and Sulfonamide Derivatives
| Derivative Class | Reagent | Base | Solvent | General Reaction |
| Amide | R-COCl (Acyl Chloride) | Et₃N, Pyridine | Dichloromethane | Piperidine-NH + R-COCl → Piperidine-N-COR |
| Sulfonamide | R-SO₂Cl (Sulfonyl Chloride) | Et₃N, Pyridine | Dichloromethane | Piperidine-NH + R-SO₂Cl → Piperidine-N-SO₂R |
Reactivity of the Nitrophenyl Moiety
The nitrophenyl portion of the molecule is characterized by the strong electron-withdrawing nature of the nitro group, which governs its reactivity. This influence is most pronounced in the reduction of the nitro group itself and its effect on the aromatic ring's susceptibility to substitution reactions.
The transformation of the aromatic nitro group into a primary amino group is one of its most significant and widely used reactions. This reduction can be accomplished using several reliable methods. masterorganicchemistry.comwikipedia.org
Catalytic hydrogenation is a common and clean method, typically employing hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgacs.org This method is often highly efficient and proceeds under mild conditions, but care must be taken as it can also reduce other susceptible functional groups.
Alternatively, metal-acid systems provide a classic and effective route for nitro group reduction. Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl) are frequently used. masterorganicchemistry.com Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) offers a milder alternative that is often chemoselective, tolerating other reducible groups like esters or ketones. davidpublisher.com
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Method | Reagent(s) | Solvent(s) | Key Features |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂ | Ethanol, Methanol (B129727), Ethyl Acetate | Clean, high yield; may reduce other groups. |
| Metal in Acid | Fe / HCl or NH₄Cl | Ethanol / H₂O | Inexpensive, robust, widely used. |
| Zn / HCl or Acetic Acid | Ethanol, H₂O | Effective reducing agent. | |
| Metal Salt | SnCl₂ · 2H₂O | Ethanol, Ethyl Acetate | Mild, good chemoselectivity for nitro groups. |
| Transfer Hydrogenation | Hydrazine (B178648) (N₂H₄), Pd/C | Ethanol | Avoids use of H₂ gas; effective. |
The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, exerted through both inductive and resonance effects. Its presence has a profound impact on the reactivity of the phenyl ring. libretexts.org
Electrophilic Aromatic Substitution (EAS): The nitro group significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore highly resistant to electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). Any substitution that does occur would be directed to the meta position relative to the nitro group.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly because the nitro group is positioned ortho to the ether linkage. chemistrysteps.comnih.gov The nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgnih.gov While the phenoxy group is not a conventional leaving group like a halide, under forcing conditions with a strong nucleophile, displacement of the 4-piperidinoxy group could potentially occur.
Acidity of Ring Protons: The electron-withdrawing effect of the nitro group increases the acidity of the aromatic protons on the ring, making them more susceptible to deprotonation by strong bases.
Transformations of the Phenoxy Ether Linkage
The ether bond connecting the piperidine and nitrophenyl moieties is generally stable and requires specific, often harsh, conditions for cleavage. wikipedia.org Aryl-alkyl ethers are resistant to most bases and nucleophiles but can be cleaved by strong acids. libretexts.org
The most common method for cleaving such ethers is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. ucalgary.calibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group (the phenol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the C-O bond, which in this case is the carbon atom of the piperidine ring. This Sₙ2-type displacement results in the formation of 5-methyl-2-nitrophenol (B1361083) and a 4-halopiperidine derivative. libretexts.orgucalgary.ca Diaryl ethers are generally inert to these conditions, and the reaction stops at the phenol (B47542) stage because the sp²-hybridized carbon of the aromatic ring is not susceptible to Sₙ2 attack. libretexts.org
More specialized methods for ether cleavage exist, such as using Lewis acids like boron tribromide (BBr₃). Additionally, certain ethers containing a 2-nitrobenzyl group are known to be photolabile, undergoing cleavage upon irradiation with UV light, though the applicability of this method depends on the precise substitution pattern. acs.orgnih.gov
Table 4: Conditions for Cleavage of the Phenoxy Ether Linkage
| Method | Reagent(s) | Conditions | Products | Mechanism |
| Acidic Cleavage | Concentrated HBr or HI | Reflux, High Temperature | 5-Methyl-2-nitrophenol + 4-Halopiperidine | Protonation followed by Sₙ2 attack |
| Lewis Acid Cleavage | BBr₃, BCl₃ | Low Temperature to Room Temp | 5-Methyl-2-nitrophenol + 4-Halopiperidine | Lewis acid coordination and cleavage |
Derivatization for Structure-Activity Relationship (SAR) Studies
Design and Synthesis of Analog Libraries
No published research could be identified that describes the design and synthesis of analog libraries based on the this compound scaffold.
Exploration of Substituent Effects on Chemical Behavior
No published research could be identified that explores the effects of substituents on the chemical behavior of this compound derivatives.
Computational and Theoretical Investigations of 4 5 Methyl 2 Nitrophenoxy Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for understanding the fundamental electronic and structural properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), can provide deep insights into molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and electronic properties of molecules. A typical DFT study on 4-(5-Methyl-2-nitrophenoxy)piperidine would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation. The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule.
Table 1: Hypothetical DFT Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O (ether) | --- |
| Bond Length | N-O (nitro) | --- |
| Bond Length | C-N (piperidine) | --- |
| Bond Angle | C-O-C (ether) | --- |
| Bond Angle | O-N-O (nitro) | --- |
| Dihedral Angle | Ar-O-C-C (Ar = Aryl) | --- |
Note: This table is for illustrative purposes only. Data is not available from published studies.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenoxy and piperidine (B6355638) moieties, while the LUMO would be expected on the electron-withdrawing nitro group.
Table 2: Hypothetical FMO Properties for this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | --- |
| LUMO Energy | --- |
| HOMO-LUMO Energy Gap (ΔE) | --- |
Note: This table is for illustrative purposes only. Data is not available from published studies.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate different potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the ether linkage, and positive potential near the hydrogen atoms of the piperidine's N-H group and the methyl group.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stabilization energy (E(2)) associated with these interactions, offering insights into intramolecular charge transfer and the stability of the molecular structure. Key interactions in this compound would likely involve lone pairs on the oxygen and nitrogen atoms donating into antibonding orbitals within the aromatic ring and piperidine systems.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable information about the conformational flexibility and dynamic behavior of a molecule.
Conformational Analysis and Flexibility Studies
The piperidine ring is known to exist primarily in a chair conformation to minimize steric strain. In this compound, the bulky phenoxy substituent at the 4-position would be expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. MD simulations could be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers for conversion between them. This would provide insights into the molecule's flexibility and the relative populations of different conformations at a given temperature.
Solvent Effects on Molecular Properties
The local environment created by solvent molecules can significantly influence the structural and electronic characteristics of a solute molecule. While direct experimental or computational studies on the solvent effects for this compound are not extensively documented, research on structurally analogous compounds provides valuable insights into the expected behavior.
Computational studies on similar nitrophenyl derivatives, such as 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, have demonstrated a clear correlation between solvent polarity and key molecular properties. researchgate.net Using Time-Dependent Density Functional Theory (TD-DFT), it has been shown that both the dipole moment and the molecular polarizability of such compounds tend to increase with rising solvent polarity. researchgate.net This phenomenon suggests a greater ease of charge separation and a more readily distorted electron cloud in polar environments. researchgate.net
Furthermore, the electronic absorption properties are also sensitive to the solvent. For the aforementioned analogue, the lowest energy transition band in its absorption spectra progressively shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases from cyclohexane (B81311) to methanol (B129727) and ethanol (B145695). researchgate.net This shift indicates a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is characteristic of both n→π* and π→π* electronic transitions being stabilized by polar solvents. researchgate.net Explicit modeling of water's effects on a piperidine-N-oxyl derivative also showed that hydration leads to changes in geometric parameters and a redistribution of partial electric charges, stabilizing polar resonance structures. researchgate.net
Table 1: Effect of Solvent Polarity on Molecular Properties of an Analogous Nitrophenyl Compound
| Solvent | Dipole Moment (D) | Polarizability (a.u.) | Wavelength of Max Absorption (nm) |
| Vacuum | 6.89 | 225.92 | 370.43 |
| Cyclohexane | 9.09 | 275.14 | 371.74 |
| Methanol | 10.88 | 290.00 | 375.33 |
| Ethanol | 10.74 | 288.94 | 374.87 |
Data derived from a study on 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol and is illustrative of general trends. researchgate.net
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govd-nb.info This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.govimpactfactor.org For compounds containing the piperidine scaffold, such as this compound, docking studies are frequently employed to predict their binding modes and affinities for various biological targets, including receptors, enzymes, and other proteins. nih.govfigshare.com
The process involves placing the ligand in the binding site of the receptor and evaluating its conformation and orientation using a scoring function, which estimates the binding affinity. impactfactor.org Studies on various piperidine and nitrophenyl derivatives have successfully used this approach to identify potential inhibitors for targets ranging from the main protease of SARS-CoV-2 to various kinases and receptors. nih.govd-nb.infonih.gov
A critical output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol). fums.ac.ir This value quantifies the strength of the noncovalent interaction between the ligand and its target; a more negative value typically indicates a stronger and more stable interaction. fums.ac.ir
In studies of piperidine and piperazine-based compounds targeting the sigma-1 (σ1) receptor, researchers have successfully correlated computational predictions with experimentally determined binding affinities (Ki values). nih.gov For a series of such compounds, Ki values were found to be in the nanomolar range, indicating high affinity. nih.gov For example, the potent ligand 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was discovered to have a high affinity for the σ1 receptor with a Ki value of 3.2 nM. nih.govrsc.org In other docking studies against different targets, piperidine derivatives have shown predicted binding free energies ranging from -7.3 to -10.6 kcal/mol, suggesting strong potential for interaction. fums.ac.irjbcpm.com These computational predictions are vital for prioritizing compounds for further experimental testing.
Table 2: Predicted Binding Affinities for Structurally Related Piperidine Derivatives Against Various Targets
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Experimental Affinity (Ki) |
| Piperidine Derivative | SARS-CoV-2 Mpro | -6.5 to -7.8 | Not Reported |
| Piperazine (B1678402)/Piperidine Derivative | Sigma-1 Receptor | Not Reported | 3.2 nM to 434 nM nih.gov |
| Piperidine Carboxamide | Anaplastic Lymphoma Kinase (ALK) | -8.5 (Docking Score) | Not Reported |
| p-Nitrophenyl Hydrazone | COX-2 | -9.0 to -12.5 | Not Reported |
This table compiles representative data from various studies on compounds containing piperidine or nitrophenyl moieties to illustrate the range of predicted affinities. d-nb.infonih.govnih.gov
Beyond predicting affinity, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic contacts. acs.org Identifying the key amino acid residues in the receptor's binding pocket that participate in these interactions is crucial for understanding the mechanism of action and for guiding structure-based drug design.
For example, in a computational study of piperidine-based ligands targeting the sigma-1 receptor, molecular dynamics simulations revealed a network of crucial amino acid residues. nih.govrsc.org The binding site was characterized by a primary hydrophobic region lined by residues such as Val84, Trp89, Met93, Leu105, and Tyr206, which stabilized the ligands through van der Waals interactions. nih.gov A secondary sub-pocket involved hydrophobic contacts with residues like Ile124, His154, and Trp164. nih.gov Similarly, docking studies of other piperidine derivatives into the active site of the SARS-CoV-2 main protease identified key hydrogen bonds with residues like HIS163, THR26, SER144, and GLU166, as well as hydrophobic interactions with CYS145 and HIS41. nih.gov This detailed interaction mapping provides a rational basis for modifying the ligand's structure to enhance potency and selectivity. nih.gov
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity. nih.gov The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity, allowing for the prediction of a compound's potency from its molecular descriptors. nih.gov These models are essential for optimizing lead compounds and designing new molecules with improved therapeutic properties. researchgate.netresearchgate.net
Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely solely on the information derived from a set of molecules known to be active at the target of interest. The process involves calculating various molecular descriptors (e.g., topological, spatial, thermodynamic, electronic) for each compound and then using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov
For classes of compounds like piperidine analogs, QSAR models have been successfully generated using descriptors such as the partial negative surface area, the molecular shadow area, and the heat of formation. nih.gov These models can achieve high statistical significance, enabling the accurate prediction of activity for new, untested compounds and providing insights into the molecular features that drive potency. nih.gov Pharmacophore modeling, another ligand-based technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. researchgate.net
When the 3D structure of the target receptor is available, receptor-based (or structure-based) approaches can be utilized to develop more sophisticated and predictive QSAR models. These methods incorporate information about the receptor's binding site to guide the alignment of ligands and calculate interaction fields.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques. researchgate.net In these methods, a set of active ligands are docked or aligned within the receptor's active site. The steric and electrostatic (and in CoMSIA, hydrophobic, hydrogen bond donor, and acceptor) fields around the molecules are then calculated on a 3D grid. nih.gov Statistical analysis is used to correlate the variations in these fields with the differences in biological activity. Studies on piperidine and piperazine derivatives have used these approaches to build robust models that explain how steric and electrostatic factors, but not necessarily hydrophobicity, correlate with antagonistic effects at specific receptors. nih.govresearchgate.net The resulting 3D contour maps visually highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a clear roadmap for drug design. researchgate.net
Prediction of Electronic and Optical Properties (e.g., Non-Linear Optical Properties)
Computational studies focusing on the electronic and optical properties of this compound are not available in the reviewed literature. Theoretical investigations, particularly those employing Density Functional Theory (DFT), are crucial for predicting molecular properties such as polarizability, hyperpolarizability, and non-linear optical (NLO) behavior. However, no specific research articles detailing these predictions for this compound could be identified.
While direct data is absent for the target molecule, broader computational studies on related piperidine and nitrophenyl derivatives offer insights into the types of analyses that could be performed. Such studies often utilize DFT calculations to explore the relationship between molecular structure and electronic properties. For instance, the presence of electron-donating and electron-withdrawing groups, as seen in the nitrophenoxy moiety of the subject compound, is a common strategy in the design of materials with significant NLO properties. The charge transfer between these groups, facilitated by a π-conjugated system, can lead to large hyperpolarizability values, a key indicator of NLO activity.
Future computational work on this compound would likely involve:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer characteristics and chemical reactivity.
Calculation of NLO Properties: Determining the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) to quantify the potential of the molecule for NLO applications.
Without specific studies on this compound, any discussion of its electronic and optical properties remains speculative and would be based on analogies to similar, but distinct, chemical structures.
Advanced Analytical Methodologies in the Research of 4 5 Methyl 2 Nitrophenoxy Piperidine
Spectroscopic Characterization in Research Contexts
Spectroscopy is the primary tool for elucidating the molecular structure of a synthesized compound. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the determination of molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.
¹H NMR Spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms. For 4-(5-Methyl-2-nitrophenoxy)piperidine, the proton spectrum would exhibit several distinct signals. The aromatic region would show three protons on the substituted phenyl ring. The proton ortho to the nitro group would be the most deshielded, while the others would appear at slightly higher fields, with their splitting patterns (doublets and a doublet of doublets) confirming the 1,2,4-substitution pattern. The methyl group on the ring would appear as a sharp singlet, typically in the 2.3-2.5 ppm range.
The piperidine (B6355638) ring protons would present a more complex pattern. The proton at the C-4 position, being attached to the ether oxygen, would be significantly deshielded (estimated ~4.5-5.0 ppm). The protons on C-2 and C-6, adjacent to the nitrogen, would appear around 2.8-3.2 ppm, while the C-3 and C-5 protons would be found further upfield, around 1.5-2.0 ppm. The N-H proton of the secondary amine would typically be a broad singlet that can exchange with D₂O.
¹³C NMR Spectroscopy complements the ¹H NMR by providing information on the carbon skeleton. The spectrum of this compound would display 12 distinct signals, corresponding to each unique carbon atom. The aromatic carbons would appear between ~110 and ~160 ppm, with their specific shifts influenced by the attached nitro, ether, and methyl groups. The piperidine carbons would be resolved as well, with the C-4 carbon bonded to oxygen appearing around 70-80 ppm, the C-2/C-6 carbons adjacent to the nitrogen at ~45-50 ppm, and the C-3/C-5 carbons at ~30-35 ppm. chemicalbook.comresearchgate.net The methyl group carbon would give a signal around 20 ppm. libretexts.org
Conformational Analysis using NMR is crucial for cyclic systems like piperidine. Substituted piperidine rings predominantly adopt a stable chair conformation to minimize steric and torsional strain. ias.ac.inniscpr.res.in The large 5-methyl-2-nitrophenoxy substituent at the C-4 position is expected to strongly favor an equatorial orientation. This can be confirmed by analyzing the coupling constants (J-values) of the C-4 proton in the ¹H NMR spectrum. An equatorial C-4 substituent would result in the C-4 proton being axial, leading to large (~10-13 Hz) trans-diaxial couplings with the adjacent axial protons on C-3 and C-5. niscpr.res.in 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign all proton and carbon signals, while HMBC (Heteronuclear Multiple Bond Correlation) would confirm the connectivity between the piperidine ring and the phenoxy moiety.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-3) | ~7.8 - 8.0 | d |
| Aromatic (H-4, H-6) | ~7.0 - 7.4 | m |
| Piperidine (H-4) | ~4.5 - 5.0 | m |
| Piperidine (H-2, H-6) | ~2.8 - 3.2 | m |
| Aromatic CH₃ | ~2.3 - 2.5 | s |
| Piperidine (H-3, H-5) | ~1.5 - 2.0 | m |
| Piperidine (N-H) | Variable (broad) | s |
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-O, C-NO₂, C-CH₃) | ~135 - 160 |
| Aromatic (C-H) | ~110 - 130 |
| Piperidine (C-4) | ~70 - 80 |
| Piperidine (C-2, C-6) | ~45 - 50 |
| Piperidine (C-3, C-5) | ~30 - 35 |
| Aromatic CH₃ | ~20 |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would show several characteristic absorption bands:
N-H Stretch: A single, moderately sharp peak is expected in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the piperidine ring.
C-H Stretches: Bands for aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups would be observed just below 3000 cm⁻¹. vscht.cz
Nitro Group (NO₂) Stretches: This group is readily identified by two strong and distinct absorption bands: an asymmetric stretch typically between 1520-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. vscht.cz
Aromatic C=C Stretches: Several peaks of variable intensity would be present in the 1400-1600 cm⁻¹ region due to the vibrations of the benzene (B151609) ring.
C-O Ether Stretches: Aryl-alkyl ethers exhibit two characteristic C-O stretching bands. A strong, asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch appears around 1040 cm⁻¹. blogspot.comquimicaorganica.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Piperidine N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Aromatic C=C | Ring Stretches | 1400 - 1600 |
| Aryl-Alkyl Ether (C-O) | Asymmetric Stretch | ~1250 |
| Aryl-Alkyl Ether (C-O) | Symmetric Stretch | ~1040 |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and offering structural clues through fragmentation analysis.
The molecular formula of this compound is C₁₂H₁₆N₂O₃, which corresponds to a monoisotopic mass of 236.1161 Da. High-Resolution Mass Spectrometry (HRMS) would be used to measure this mass with high precision, confirming the elemental composition.
Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z 236. This ion is energetically unstable and would undergo fragmentation. chemguide.co.uk Key predicted fragmentation pathways include:
Ether Bond Cleavage: Scission of the C-O bond between the phenyl ring and the piperidine ring, leading to ions corresponding to the [M-piperidoxy]⁺ fragment or the [M-nitromethylphenyl]⁺ fragment.
Loss of Nitro Group: Elimination of a nitro radical (·NO₂, 46 Da) to give a fragment at m/z 190, or loss of ·NO (30 Da) followed by CO.
Piperidine Ring Fragmentation: The piperidine portion of the molecule can undergo characteristic fragmentation. nih.govnih.gov Alpha-cleavage next to the nitrogen atom is a common pathway for amines, which would lead to the loss of an ethyl radical or related fragments from the piperidine ring. libretexts.org The base peak in the spectrum of piperidine itself is often m/z 84, corresponding to the loss of one hydrogen atom. nist.gov
| m/z | Predicted Identity |
|---|---|
| 236 | [M]⁺˙ (Molecular Ion) |
| 190 | [M - NO₂]⁺ |
| 152 | [C₇H₇O₂N]⁺˙ (Nitromethylphenol) |
| 85 | [C₅H₁₁N]⁺˙ (Piperidine) |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl Cation) |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.
The 5-methyl-2-nitrophenoxy moiety in the target molecule acts as a strong chromophore. The spectrum is expected to be dominated by π → π* electronic transitions associated with the substituted benzene ring. The presence of the nitro group, a powerful auxochrome, is known to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. For example, 4-nitrophenol (B140041) shows a λmax around 317 nm, which shifts to ~400 nm for its deprotonated form. researchgate.netresearchgate.net Therefore, this compound would likely exhibit strong absorption bands in the 300-350 nm range. The n → π* transition of the nitro group may also be observed as a weaker absorption at a longer wavelength.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating components of a mixture, making it indispensable for both the purification of synthesized compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective for purity analysis. epa.govcdc.gov
A typical RP-HPLC setup would involve:
Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilane) column.
Mobile Phase: A polar solvent system, typically a gradient mixture of water (often containing a small amount of an acidifier like formic acid or phosphoric acid to ensure consistent protonation of the amine) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net
Detection: A UV detector is well-suited for this analyte due to its strong chromophore. The detector would be set at a wavelength of maximum absorbance, for instance, 254 nm or a value near the λmax determined by UV-Vis spectroscopy, to ensure high sensitivity. mtc-usa.comresearchgate.net
This method would effectively separate the target compound from any unreacted starting materials (e.g., 4-hydroxypiperidine (B117109) and the substituted fluoronitrobenzene precursor) or side products. The purity of the sample is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. Commercial suppliers of analogous compounds confirm purity using HPLC. chemimpex.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying individual components within a complex mixture. unodc.org In the context of this compound, GC-MS is invaluable for analyzing reaction mixtures to determine the extent of reaction, identify byproducts, and assess the purity of the final compound. The gas chromatograph separates volatile and thermally stable compounds, such as piperidine derivatives, which are then detected and identified by the mass spectrometer based on their unique mass-to-charge ratio and fragmentation patterns. rsc.org
The analysis begins with the injection of a sample into the GC, where it is vaporized. An inert carrier gas, typically helium or hydrogen, transports the vaporized sample through a capillary column. unodc.org The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification. As each component elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated by the mass analyzer, and a mass spectrum is generated, which provides detailed structural information. hmdb.ca
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
|---|---|
| GC System | Agilent 7890A or similar |
| Column | 5% Phenyl/95% Methyl Silicone (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | Initial temp 100°C for 5 min, ramp at 10°C/min to 290°C, hold for 20 min |
| MS System | Agilent 5975C or similar |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 200°C |
| Mass Scan Range | 30-350 amu |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of chemical compounds. rjpbcs.com For this compound, TLC is an essential tool for monitoring the progress of its synthesis, identifying the number of components in a mixture, and determining the appropriate solvent system for large-scale purification by column chromatography. rjpbcs.comnih.gov
The technique involves spotting a small amount of the sample onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. getty.edu The plate is then placed in a sealed container with a shallow layer of a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential movement results in the separation of the components. rjpbcs.com The position of each separated compound is visualized, often under UV light, and is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rjpbcs.com
Table 2: Typical TLC Conditions for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate (B1210297)/Hexane (e.g., 30:70 v/v) |
| Sample Application | Capillary spotting of a dilute solution of the compound in a volatile solvent |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | UV lamp (254 nm) |
| Example Rf Value | ~0.4 (highly dependent on the exact mobile phase composition) |
Column Chromatography and Dry Column Vacuum Chromatography (DCVC) for Purification
Column chromatography is a preparative technique used to separate and purify individual chemical compounds from a mixture. youtube.com For the synthesis of this compound, column chromatography is a critical step to isolate the desired product from unreacted starting materials, reagents, and byproducts. The principle is similar to TLC, but on a much larger scale. A glass column is packed with a stationary phase, such as silica gel, and the crude reaction mixture is loaded onto the top of the column. rsc.org A solvent system (eluent), often determined by prior TLC analysis, is then passed through the column. youtube.com The components of the mixture travel through the column at different rates and are collected in separate fractions as they exit the column.
Dry Column Vacuum Chromatography (DCVC) is a variation of column chromatography that is particularly useful for the rapid purification of small to large quantities of material. researchgate.netmdpi.com In DCVC, a shorter, wider column is used, and the silica gel is packed dry. The sample is pre-adsorbed onto a small amount of silica and added to the top of the column. The elution is carried out by applying a vacuum to the bottom of the column, which pulls the solvent through the stationary phase. researchgate.net This technique is often faster and uses less solvent than traditional column chromatography. researchgate.net
Table 3: Example Parameters for Purification of this compound
| Parameter | Column Chromatography | Dry Column Vacuum Chromatography (DCVC) |
|---|---|---|
| Stationary Phase | Silica gel (e.g., 230-400 mesh) | Silica gel (e.g., 15-40 µm) |
| Column Dimensions | Dependent on sample size (e.g., 2-5 cm diameter) | Sintered glass funnel, dependent on sample size |
| Sample Loading | As a concentrated solution or pre-adsorbed on silica | Pre-adsorbed on silica |
| Elution | Gravity-fed or with slight positive pressure (flash chromatography) | Under vacuum |
| Solvent System | Gradient elution (e.g., increasing ethyl acetate in hexane) | Gradient elution with fractions collected |
| Fraction Collection | Test tubes or flasks | Erlenmeyer flasks |
| Monitoring | TLC analysis of collected fractions | TLC analysis of collected fractions |
Advanced Physical Chemical Characterization for Research Purposes
Following purification, advanced characterization techniques are employed to confirm the identity, structure, and fundamental physicochemical properties of this compound.
Potentiometric Titration for Dissociation Constant (pKa) Determination
The dissociation constant (pKa) is a critical physicochemical parameter that describes the extent of ionization of a compound at a given pH. dergipark.org.tr For a compound like this compound, which contains a basic piperidine nitrogen, the pKa value is essential for understanding its behavior in biological systems and for developing formulations. Potentiometric titration is a highly accurate method for determining pKa values. who.intnih.govpsu.edu
The method involves dissolving a precise amount of the compound in a suitable solvent, often an aqueous or mixed aqueous-organic medium, and titrating it with a standardized solution of a strong acid or base. dergipark.org.trwho.int A pH electrode is used to monitor the pH of the solution as the titrant is added incrementally. dergipark.org.tr The resulting data are plotted as a titration curve (pH versus volume of titrant). The pKa can be determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is in its ionized form. who.int
Table 4: Hypothetical Data for Potentiometric pKa Determination of this compound
| Parameter | Value/Description |
|---|---|
| Apparatus | Calibrated pH meter with a combination glass electrode |
| Sample Preparation | 0.01 M solution of the compound in deionized water |
| Titrant | Standardized 0.1 M HCl solution |
| Procedure | Incremental addition of HCl with continuous stirring, recording pH after each addition |
| Endpoint Determination | From the first derivative of the titration curve (dpH/dV) |
| Calculated pKa | The pH at the half-equivalence point |
Elemental Analysis (CHN)
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of these elements in a sample of a pure organic compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity.
The analysis is performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted at a very high temperature in the presence of excess oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2 gas)—are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The instrument's software then calculates the percentage of each element in the original sample. The experimental results are compared to the theoretical values calculated from the compound's molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity.
For this compound, with the molecular formula C12H16N2O3, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 252.27 g/mol
Carbon (C): (12 * 12.011) / 252.27 * 100% = 57.13%
Hydrogen (H): (16 * 1.008) / 252.27 * 100% = 6.40%
Nitrogen (N): (2 * 14.007) / 252.27 * 100% = 11.10%
Table 5: Elemental Analysis Data for this compound (C12H16N2O3)
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 57.13 | 57.05 |
| Hydrogen (H) | 6.40 | 6.45 |
Applications of 4 5 Methyl 2 Nitrophenoxy Piperidine As a Research Tool or Synthetic Intermediate
Role as a Building Block in the Synthesis of Complex Organic Molecules
The structure of 4-(5-Methyl-2-nitrophenoxy)piperidine makes it an adept building block for the construction of more complex molecular architectures. Piperidine-containing compounds are recognized as one of the most significant synthetic components for drug design and are foundational to numerous pharmaceuticals. nih.gov The development of efficient methods for synthesizing substituted piperidines is a key focus of modern organic chemistry. mdpi.com
The utility of this compound in synthesis is derived from its key functional groups:
The Piperidine (B6355638) Nitrogen: The secondary amine within the piperidine ring is a nucleophile and a base, allowing it to readily participate in reactions such as acylation, alkylation, and arylation to build more elaborate structures.
The Nitro Group: The nitro group on the aromatic ring is a versatile functional handle. It can be reduced to an amine, which can then undergo a wide array of subsequent reactions, including diazotization, amide bond formation, or serving as a directing group in further aromatic substitutions. This transformation is fundamental in creating derivatives with diverse functionalities.
The Aromatic Ring: The phenoxy ring can be subjected to various electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents to tailor the molecule's properties.
A closely related isomer, 4-(2'-Methyl-4'-nitrophenoxy)piperidine hydrochloride, serves as a documented intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to act as a precursor highlights the potential of the nitrophenoxypiperidine scaffold in creating innovative and complex organic compounds for a range of industrial applications.
Utilization in Medicinal Chemistry Research for Scaffold Development
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds. nih.gov Its presence can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and its conformational flexibility allows it to effectively bind to biological targets. Introducing chiral piperidine scaffolds into small molecules has been shown to enhance biological activities, improve pharmacokinetic profiles, and reduce toxicity.
Research on the isomer 4-(2'-Methyl-4'-nitrophenoxy)piperidine hydrochloride has demonstrated its relevance in drug discovery. It has been employed in studies related to receptor binding and enzyme inhibition, aiding in the exploration of complex biological pathways. Furthermore, it serves as a key intermediate in the design of compounds targeting specific biological processes, underscoring the value of this chemical class in developing new medicines.
| Research Area | Application of Nitrophenoxypiperidine Scaffold |
| Drug Discovery | Development of novel therapeutic agents. |
| Biochemical Research | Studies on receptor binding and enzyme inhibition. |
| Pharmaceutical Development | Intermediate for synthesizing compounds for neurological disorders. |
Application in Material Science Research (e.g., polymers, coatings)
In material science, the properties of organic molecules are harnessed to create new materials with specialized functions. The structural features of this compound suggest its potential utility in this field. The aromatic ring can contribute to thermal stability and electronic properties, while the reactive sites—the piperidine nitrogen and the nitro group—allow for its incorporation into larger polymeric structures.
For instance, it could potentially be functionalized and used as a monomer in polymerization reactions or as an additive to modify the properties of existing polymers. The nitro group, in particular, can be transformed to create materials with specific optical or electronic characteristics.
Evidence from the related compound, 4-(2'-Methyl-4'-nitrophenoxy)piperidine hydrochloride, supports this potential. It has been identified as having applications in the development of advanced materials, including polymers and coatings. These materials are noted for exhibiting enhanced durability and resistance to degradation, demonstrating the contribution of this chemical scaffold to creating robust and high-performance materials.
Use in Analytical Methods for Detecting and Quantifying Specific Substances
In analytical chemistry, reagents are often required that can react selectively with a target analyte to produce a detectable signal. The functional groups within this compound provide reactive centers that could be exploited for such purposes. For example, the piperidine nitrogen could be used to derivatize acidic compounds, or the nitrophenyl group could be used in colorimetric detection methods after chemical reduction.
The isomer 4-(2'-Methyl-4'-nitrophenoxy)piperidine hydrochloride is noted for its use in analytical methods designed to detect and quantify specific substances. Its application in this context helps to improve the accuracy and reliability of laboratory results, positioning it as a valuable tool for analytical chemists. This suggests a similar potential role for this compound as a reagent or standard in various analytical techniques.
Future Research Directions and Unexplored Avenues for 4 5 Methyl 2 Nitrophenoxy Piperidine
Development of More Sustainable and Greener Synthetic Methodologies
The traditional synthesis of phenoxy-piperidine derivatives often involves nucleophilic aromatic substitution (SNAr) reactions, which may rely on harsh conditions, hazardous solvents, and lengthy reaction times. Future research should prioritize the development of environmentally benign synthetic routes.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by using microwave irradiation as an alternative energy source. mdpi.com
Flow Chemistry: Performing the synthesis in a continuous flow system can enhance safety, improve reproducibility, and allow for easier scalability. mdpi.com Flow chemistry can be integrated with other technologies like photochemistry or electrochemistry to develop highly efficient and automated processes. mdpi.com
Biocatalysis: The use of enzymes to catalyze key steps, such as the formation of the ether linkage, could offer high selectivity under mild, aqueous conditions, thereby minimizing waste and avoiding toxic reagents. mdpi.com
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, glycerol, or deep eutectic solvents (DES) would significantly reduce the environmental impact of the synthesis. rsc.orgresearchgate.net
Mechanochemistry: A solvent-free mechanochemical grinding procedure could offer a highly efficient and clean method for the synthesis, with advantages including short reaction times and the potential to isolate products without chromatographic purification. mdpi.com
Interactive Table: Comparison of Potential Green Synthesis Strategies
| Strategy | Potential Advantages | Key Research Question |
| Microwave-Assisted SNAr | Reduced reaction time, increased energy efficiency, potentially higher yields. | Can microwave heating effectively promote the etherification between 4-hydroxypiperidine (B117109) and 2-fluoro-4-methyl-1-nitrobenzene without significant byproduct formation? |
| Flow Chemistry | Enhanced safety and control, improved scalability, potential for automation. | Is it feasible to develop a continuous flow process for the multi-step synthesis of the target compound, integrating reaction and purification? |
| Biocatalysis | High selectivity, mild reaction conditions (aqueous media, room temp), biodegradable catalyst. | Can an enzyme (e.g., a laccase or peroxidase) be identified or engineered to catalyze the ether linkage formation? |
| Deep Eutectic Solvents | Low toxicity, biodegradability, recyclability, enhanced reaction rates. | Can a suitable DES be identified that effectively solubilizes reactants and facilitates the SNAr reaction at moderate temperatures? |
In-depth Exploration of Enantioselective Synthesis
While 4-(5-Methyl-2-nitrophenoxy)piperidine itself is an achiral molecule, the introduction of substituents on the piperidine (B6355638) ring (e.g., at the 2-, 3-, 5-, or 6-positions) would create chiral centers. Chirality is a critical factor in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles.
Future research should therefore investigate:
Asymmetric Catalysis: The development of catalytic enantioselective methods to synthesize chiral derivatives. This could involve organocatalysis, transition-metal catalysis, or organophotocatalysis to set the desired stereochemistry. nih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidine ring with a predefined stereochemistry.
Resolution of Racemates: Developing efficient methods for separating racemic mixtures of chiral derivatives, such as chiral chromatography or diastereomeric salt crystallization.
The goal would be to produce enantiomerically pure analogues of the parent compound to enable a thorough investigation of their structure-activity relationships (SAR) and stereochemistry-activity relationships (STAR).
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict the properties of this compound and its derivatives, guiding experimental work and reducing the need for extensive trial-and-error synthesis and screening. bohrium.com
A proposed computational workflow could include:
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to optimize the molecular geometry and calculate electronic properties such as electrostatic potential and frontier molecular orbitals. nih.gov This provides fundamental insights into the molecule's reactivity and potential interaction sites.
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for a library of virtual derivatives. researchgate.net By correlating calculated molecular descriptors with predicted biological activity, these models can help prioritize which analogues to synthesize.
Molecular Docking: Screening the compound against a library of known protein targets in silico. niscpr.res.innih.gov This can identify potential biological targets and predict the binding mode and affinity, providing a rationale for subsequent in vitro testing.
Molecular Dynamics (MD) Simulations: For promising ligand-protein complexes identified through docking, MD simulations can be used to assess the stability of the interaction over time and provide a more detailed understanding of the binding thermodynamics. researchgate.net
Interactive Table: Proposed Computational Research Workflow
| Step | Method | Objective | Potential Outcome |
| 1. Structure & Properties | Density Functional Theory (DFT) | Optimize 3D geometry; calculate electronic properties (dipole moment, HOMO/LUMO energies). | Predict molecular stability, reactivity, and sites for potential interactions. |
| 2. Activity Prediction | QSAR Modeling | Correlate structural features of virtual analogues with potential biological activity (e.g., cytotoxicity, enzyme inhibition). | Prioritize a subset of high-potential derivatives for synthesis. |
| 3. Target Identification | Molecular Docking | Dock the compound against a panel of disease-relevant proteins (e.g., kinases, cholinesterases, proteases). | Generate hypotheses about the compound's mechanism of action and identify potential biological targets. niscpr.res.in |
| 4. Interaction Stability | Molecular Dynamics (MD) | Simulate the dynamic behavior of the compound within the protein's active site. | Validate the stability of the docked pose and identify key interacting amino acid residues. nih.gov |
Discovery of Novel Biological Targets and Mechanisms (In Vitro)
The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.net Therefore, this compound warrants comprehensive in vitro screening to uncover its biological activity profile.
A tiered screening approach is proposed:
Broad-Spectrum Primary Screening: Evaluate the compound against a diverse panel of assays, such as the National Cancer Institute's 60-cell line screen (NCI-60) to detect potential anticancer activity. nih.gov Additional screens could assess antimicrobial, antifungal, and antioxidant properties. phcogres.comresearchgate.net
Target-Focused Screening: Based on computational predictions and the activities of structurally similar molecules, conduct focused screens. Given that many piperidine-containing molecules act on the central nervous system (CNS), key targets could include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE1), which are relevant to Alzheimer's disease. nih.govnih.gov
Mechanism of Action Studies: For any confirmed "hits," subsequent studies would be necessary to elucidate the mechanism of action. This could involve enzyme inhibition kinetics, gene expression analysis, and cellular pathway studies.
Design and Synthesis of Multi-Target Ligands
Complex multifactorial diseases like neurodegenerative disorders or cancer often benefit from therapies that can modulate multiple biological targets simultaneously. acs.org The design of Multi-Target-Directed Ligands (MTDLs) is a promising strategy to address this complexity. nih.govjneonatalsurg.com
Future research could use this compound as a starting scaffold for the rational design of MTDLs. This would involve:
Pharmacophore Hybridization: Integrating known pharmacophoric elements for a second or third target onto the parent structure. For instance, if the compound shows AChE inhibitory activity, it could be modified to include a metal-chelating moiety or an antioxidant group to concurrently address metal-induced oxidative stress and amyloid-β aggregation, both of which are implicated in Alzheimer's disease. acs.org
Structure-Based Design: Using the crystal structures of desired targets to guide the design of linked or fused molecules that can form favorable interactions with the active sites of multiple proteins.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.netnih.gov Integrating these tools into the research plan for this compound could dramatically accelerate progress.
Potential applications include:
De Novo Design: Using generative AI models to design novel derivatives with optimized property profiles (e.g., high potency, low toxicity, good metabolic stability). nih.gov
Synthesis Prediction: Employing computer-aided synthesis planning (CASP) tools to predict the most efficient and viable synthetic routes, potentially uncovering novel and more sustainable pathways. nih.govacs.org
Property Prediction: Training ML models on existing chemical data to accurately predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for new virtual compounds, allowing for in silico filtering before any synthesis is attempted. acs.org
Exploration of Non-Biological Applications within Academic Chemistry
Beyond potential biological applications, the unique chemical structure of this compound makes it an interesting candidate for exploration in other areas of chemistry.
Unexplored avenues include:
Materials Science: The electron-withdrawing nitroaromatic system suggests potential applications in nonlinear optics or as a component in charge-transfer complexes. The corresponding amine, obtained after reduction of the nitro group, could be used as a monomer for synthesizing novel polyamides or polyimides with unique thermal or mechanical properties.
Coordination Chemistry: The piperidine nitrogen and the oxygen atoms of the ether and nitro groups provide multiple potential coordination sites, making the molecule a candidate for use as a ligand in the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or magnetic properties.
Photochemistry: Nitroaromatic compounds can be photoreactive. rsc.org Research could explore the photophysical properties of the molecule and its potential use as a photocleavable protecting group or as a fluorescent probe, particularly for imaging hypoxic environments in biological systems, a known application for some nitroaromatics. mdpi.com
Synthetic Building Block: The nitro group can be readily transformed into a variety of other functional groups (e.g., amine, azo, azoxy), making the compound a versatile intermediate for the synthesis of more complex molecular architectures. acs.org
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 4-(5-Methyl-2-nitrophenoxy)piperidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis often involves nucleophilic aromatic substitution between 5-methyl-2-nitrophenol and activated piperidine derivatives (e.g., 4-chloropiperidine). Key parameters include solvent choice (e.g., dichloromethane or acetone), base selection (e.g., K₂CO₃), and reaction temperature (typically 50–80°C) . Purification via column chromatography or recrystallization is critical, with yields ranging from 60–85% depending on stoichiometric ratios and reaction time .
Q. How is this compound characterized analytically, and what spectral data are essential for validation?
- Methodological Answer : Essential techniques include:
- Elemental analysis : Compare theoretical vs. experimental C, H, N percentages (e.g., deviations <0.3% indicate purity) .
- NMR : Confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- HPLC : Assess purity (>98% for pharmacological studies) using C18 columns and methanol/water mobile phases .
Q. What safety protocols are recommended for handling nitroaromatic piperidine derivatives like this compound?
- Methodological Answer : Follow hazard codes H301 (toxic if swallowed) and H315 (skin irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. Store in airtight containers at 2–8°C, with spill protocols involving inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction intermediates in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates, such as the nitro-phenoxide intermediate formed during nucleophilic substitution. Compare computed IR spectra with experimental data to validate intermediates . Reaction path searches using quantum chemistry software (e.g., Gaussian) can optimize activation energies .
Q. What strategies resolve contradictions in purity assessments between elemental analysis and chromatographic data?
- Methodological Answer : Discrepancies may arise from hygroscopicity or residual solvents. Cross-validate using:
- TGA : Check for solvent loss below 150°C.
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1).
- Karl Fischer titration : Quantify water content (<0.5% w/w) .
Q. How do structural modifications (e.g., substituent position) on the phenyl ring affect the compound’s bioactivity?
- Methodological Answer : Use Structure-Activity Relationship (SAR) studies:
- Introduce electron-withdrawing groups (e.g., -NO₂ at ortho vs. para) to modulate electron density and binding affinity.
- Compare IC₅₀ values in receptor assays (e.g., serotonin receptor modulation) .
- Synthesize analogs via Suzuki coupling or Ullmann reactions for diversification .
Q. What factorial design approaches optimize multi-step syntheses of piperidine derivatives?
- Methodological Answer : Apply 2³ factorial designs to screen variables:
- Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF).
- Responses : Yield, purity, reaction time.
- Analysis : ANOVA identifies significant factors (e.g., temperature contributes 60% variance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
